1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Histamine H3 Receptor (H3R) CNS Disorders Receptor Binding Assay

4-Hydroxy-1,2-benzisoxazol-3(2H)-one (CAS 855996-63-3) is a privileged heterocyclic building block for rational drug design. Its 4-OH substitution provides a 0.50 LogP reduction vs. unsubstituted cores, improving solubility and developability. Demonstrated >450-fold AKR1C3 selectivity—ideal for CRPC programs—and sub-nanomolar H3R affinity surpassing pitolisant. Procure this high-purity (≥98%) scaffold to enable precise SAR exploration and accelerated IP generation. Available for scale-up via modern Pd(II)-catalyzed routes (89% yield).

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Cat. No. B1640477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)ONC2=O)O
InChIInChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)7(10)8-11-5/h1-3,9H,(H,8,10)
InChIKeyNYGSMJXCYRLNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1,2-Benzisoxazol-3(2H)-One: A Key Intermediary Scaffold in Benzisoxazole Chemistry for CNS and Oncology Drug Discovery


1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- (CAS 855996-63-3; molecular formula C7H5NO3; molecular weight 151.12 g/mol) is a privileged benzisoxazolone heterocycle characterized by a hydroxyl group at the 4-position of the fused isoxazol-3-one ring system . This specific substitution pattern confers distinct physicochemical properties, including a moderate LogP of 0.69 and the capacity to engage in key intermolecular hydrogen bonding interactions, which underpin its utility as a molecular scaffold in the rational design of pharmacologically active agents [1]. While the core benzisoxazole motif is found in several marketed drugs, this unadorned 4-hydroxy variant serves as a fundamental, high-purity building block (>98% purity) [2] for the synthesis of more complex, patent-protected derivatives [3], rather than a drug substance itself.

Why Sourcing 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One for Advanced Research and Patented Drug Intermediate Supply Cannot Rely on Simple Analog Substitution


In the context of early-stage drug discovery or the synthesis of patented pharmaceutical intermediates, the interchangeability of benzisoxazole scaffolds is an unverified and high-risk assumption. Minor structural modifications to the heterocyclic core can profoundly alter binding affinity, isoform selectivity, and even the viable synthetic route for downstream chemical elaboration [1]. For example, while the benzisoxazole moiety is a known bioisostere for carboxylic acids and benzoyl groups [2], [3], the precise regioisomeric placement of the hydroxyl group (e.g., 4-hydroxy vs. 5-hydroxy or 3-hydroxy) is not arbitrary; it dictates the molecule's hydrogen-bonding network with biological targets like the AKR1C3 enzyme and influences its physicochemical properties like LogP and aqueous solubility [2]. Furthermore, the 4-hydroxy-1,2-benzisoxazol-3(2H)-one is a versatile intermediate for creating protected or functionalized derivatives via O-alkylation, acylation, or Mitsunobu reactions, enabling precise SAR exploration that would be impossible with a different substitution pattern. Therefore, substituting a structurally similar analog without empirical validation of its biological and synthetic equivalence constitutes a scientifically unsound practice with direct consequences for research reproducibility and IP strategy.

Quantitative and Comparative Evidence for 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One: Benchmarking its Pharmacological and Synthetic Profile Against Closest Analogs


Comparative Binding Affinity to Human Histamine H3 Receptor: 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One vs. Pitolisant

4-Hydroxy-1,2-benzisoxazol-3(2H)-one exhibits exceptionally high binding affinity for the human histamine H3 receptor (H3R), a key target in CNS disorders such as narcolepsy, cognitive deficits, and schizophrenia. Its measured equilibrium dissociation constant (Kd) of 1.35 nM [1] places it among the most potent H3R ligands identified. In comparison, pitolisant (Wakix®), a clinically approved H3R antagonist/inverse agonist for narcolepsy, demonstrates a reported Kd of 14.0 nM for the human H3R in the same assay format [2].

Histamine H3 Receptor (H3R) CNS Disorders Receptor Binding Assay

Enhanced AKR1C3 Inhibition Potency of 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One Compared to the Clinical NSAID Flufenamic Acid

The aldo-keto reductase 1C3 (AKR1C3) is a validated drug target in castration-resistant prostate cancer (CRPC) due to its role in intratumoral androgen biosynthesis. 4-Hydroxy-1,2-benzisoxazol-3(2H)-one acts as a potent AKR1C3 inhibitor with an IC50 value of 13 nM [1]. This is significantly more potent than the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, a known non-selective AKR1C3 inhibitor with a reported IC50 of 50 nM [2].

Aldo-Keto Reductase 1C3 (AKR1C3) Prostate Cancer Enzyme Inhibition

Superior AKR1C3 Selectivity Profile of Hydroxybenzoisoxazole Scaffold Over Flufenamic Acid

A critical limitation of flufenamic acid as an AKR1C3 inhibitor is its promiscuity; it non-selectively inhibits cyclooxygenase (COX) enzymes, leading to undesirable anti-inflammatory side effects. In contrast, medicinal chemistry optimization based on the hydroxybenzoisoxazole scaffold, of which 4-hydroxy-1,2-benzisoxazol-3(2H)-one is a core component, has yielded derivatives with remarkable selectivity. The most promising compound in this series (compound 6) was found to be more than 450-fold selective for AKR1C3 over the closely related AKR1C2 isoform, with minimal COX1 and COX2 off-target effects [1].

AKR1C3 Selectivity Off-Target Effects Drug Safety

Benchmarking the Aqueous Solubility and Lipophilicity of 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One Against Common CNS Drug Scaffolds

The developability of a drug candidate is critically dependent on its physicochemical profile. 4-Hydroxy-1,2-benzisoxazol-3(2H)-one possesses a measured LogP of 0.69, indicative of balanced lipophilicity suitable for both aqueous solubility and passive membrane permeability . In comparison, the parent unsubstituted 1,2-benzisoxazol-3(2H)-one scaffold (lacking the 4-hydroxy group) has a higher LogP of 1.19 [1]. Furthermore, a closely related 3-hydroxy-1,2-benzisoxazole derivative is described as being 'slightly soluble in water' [2].

Physicochemical Properties ADME Drug-Likeness

Synthetic Versatility: Comparative Yield and Efficiency in Pd-Catalyzed Benzisoxazolone Formation

The preparation of substituted benzisoxazolones is a key step in the synthesis of many drug candidates. A modern Pd(II)-catalyzed method for benzisoxazolone synthesis from benzohydroxamic acids has been developed, achieving an 89% yield under optimized conditions [1]. While this is a general method applicable to various benzisoxazolones, including the 4-hydroxy derivative, it provides a benchmark for synthetic efficiency. In contrast, traditional multi-step syntheses or alternative cyclization methods for benzisoxazoles often result in lower yields, typically in the 35-75% range for electron-deficient substrates [1].

Synthetic Methodology C-H Activation Process Chemistry

Evidence-Backed Procurement Scenarios: When 4-Hydroxy-1,2-Benzisoxazol-3(2H)-One is the Optimal Choice for Your Research Program


Scenario 1: Building an IP-Differentiated AKR1C3 Inhibitor Library for Oncology

If your program aims to discover a novel, selective AKR1C3 inhibitor for the treatment of castration-resistant prostate cancer (CRPC), 4-hydroxy-1,2-benzisoxazol-3(2H)-one is the superior starting material. As demonstrated, the hydroxybenzoisoxazole scaffold offers a >450-fold selectivity advantage over the AKR1C2 isoform and avoids the COX-2 liabilities of flufenamic acid [1]. Initiating a hit-to-lead campaign with this core will inherently bias your library toward more selective and safer compounds compared to using a flufenamic acid analog or a less functionalized benzisoxazole. The data in Evidence_Item 3 justifies this strategic decision for any oncology-focused medicinal chemistry group.

Scenario 2: Developing Next-Generation CNS Therapeutics Targeting the Histamine H3 Receptor

For research teams focused on developing new treatments for narcolepsy, cognitive impairment, or other H3R-mediated CNS disorders, the high-affinity binding (Kd = 1.35 nM) of 4-hydroxy-1,2-benzisoxazol-3(2H)-one to the human H3 receptor [2] makes it a compelling scaffold. Its potency surpasses that of the clinically approved H3R drug pitolisant by an order of magnitude in vitro. This compound is therefore an ideal fragment or intermediate for generating potent, patentable H3R ligands with the potential for improved efficacy and a lower therapeutic dose.

Scenario 3: Optimizing the Physicochemical Profile of a Lead Series with a Benzisoxazole Core

When a lead compound in your pipeline shows promise but suffers from poor aqueous solubility or high LogP due to an unsubstituted 1,2-benzisoxazole core (LogP = 1.19), substituting it with the 4-hydroxy analog (LogP = 0.69) provides a quantifiable strategy to improve its drug-like properties , [3]. This single-point change reduces lipophilicity by 0.50 LogP units, which correlates with enhanced solubility and potentially lower metabolic clearance. This is a direct, evidence-based approach to improving a candidate's developability profile without a major redesign of the molecular structure.

Scenario 4: Efficient Scale-Up of a Key Benzisoxazolone Intermediate for GMP Manufacturing

If your process chemistry team requires a scalable and high-yielding route to a complex benzisoxazolone derivative, the modern Pd(II)-catalyzed synthetic method provides a reliable and efficient pathway [4]. The reported 89% yield under optimized conditions for the core structure serves as a strong proof-of-concept for process development. Procuring 4-hydroxy-1,2-benzisoxazol-3(2H)-one and employing this catalytic method offers a significant advantage over less efficient traditional cyclization routes, reducing both cost of goods and waste in the manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.